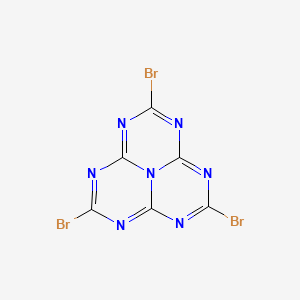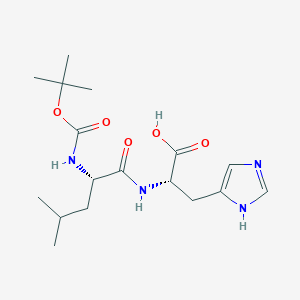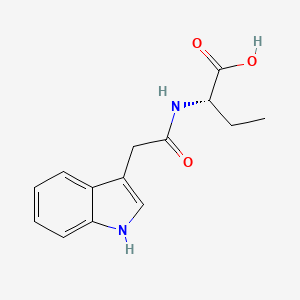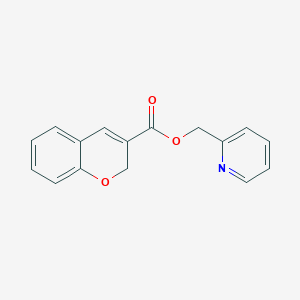
pyridin-2-ylmethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are important oxygen heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromene ring. This can be achieved through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-2-ylmethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
Pyridin-2-ylmethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of biologically active compounds .
Mecanismo De Acción
The mechanism of action of pyridin-2-ylmethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pyridin-2-ylmethyl 2H-chromene-3-carboxylate include other chromene derivatives, such as ethyl coumarin-3-carboxylate and various coumarin derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness: this compound is unique due to the presence of both the chromene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable target for research and development .
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-14-6-3-4-8-17-14)13-9-12-5-1-2-7-15(12)19-10-13/h1-9H,10-11H2 |
Clave InChI |
SVWGKSLNPUCLBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


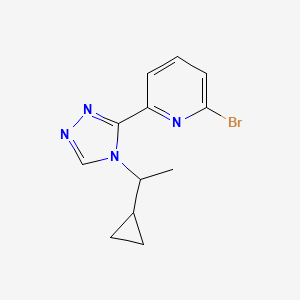
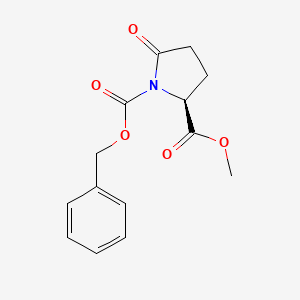
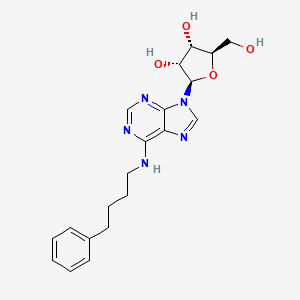
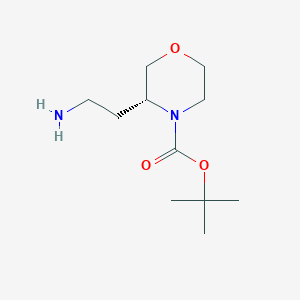
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
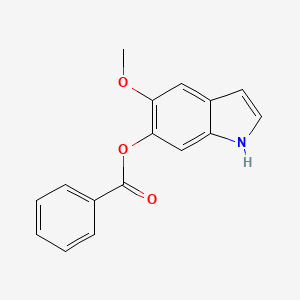

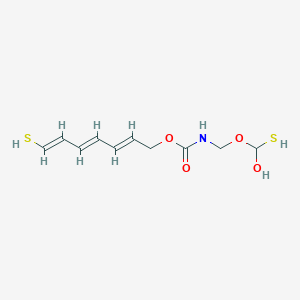
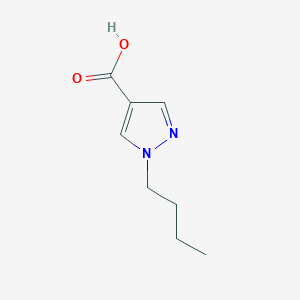
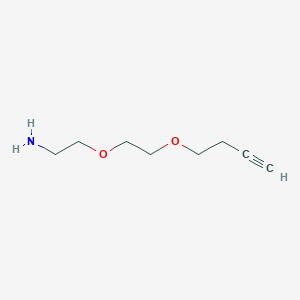
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
